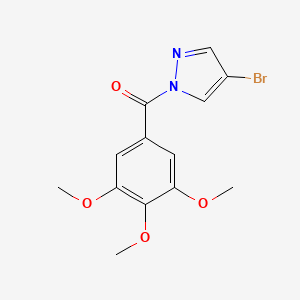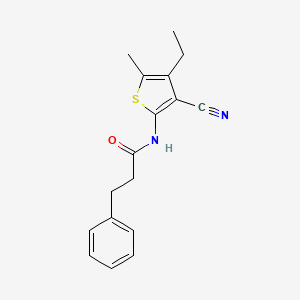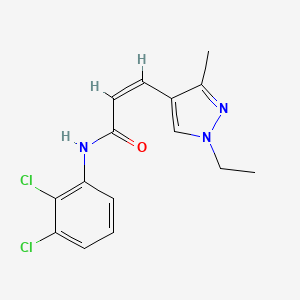![molecular formula C17H19N3O3 B10896417 (2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10896417.png)
(2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-1-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and hydrazones are a subclass of Schiff bases where the amine is specifically a hydrazine
Preparation Methods
The synthesis of 2-((E)-1-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves the reaction of an appropriate hydrazine with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid . The reaction conditions often involve heating the mixture to facilitate the condensation process. Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding oxides.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The methoxy and benzyl groups can participate in substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-((E)-1-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((E)-1-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its ability to form stable complexes with transition metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering biochemical pathways . The specific molecular targets and pathways involved would depend on the particular application and the nature of the complex formed.
Comparison with Similar Compounds
Similar compounds include other Schiff base hydrazones, such as N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity
Properties
Molecular Formula |
C17H19N3O3 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
[(E)-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]urea |
InChI |
InChI=1S/C17H19N3O3/c1-12-3-5-13(6-4-12)11-23-15-8-7-14(9-16(15)22-2)10-19-20-17(18)21/h3-10H,11H2,1-2H3,(H3,18,20,21)/b19-10+ |
InChI Key |
GNVFMIIUNZXBMJ-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/NC(=O)N)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNC(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10896336.png)

![4-{[3-(Methoxycarbonyl)-4-phenylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10896340.png)
![2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10896346.png)
![2-{1-(4-chlorophenyl)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methylphenyl)acetamide](/img/structure/B10896352.png)

![3,6-diamino-5-cyano-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10896359.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10896364.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10896368.png)
![1-(2,4-Difluorophenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10896372.png)


![N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10896385.png)
![N-[(1Z)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-ylamino)prop-1-en-2-yl]benzamide](/img/structure/B10896387.png)
